molecular formula C15H19F3N2O5 B2409073 N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2309586-92-1

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2409073
CAS No.: 2309586-92-1
M. Wt: 364.321
InChI Key: QMRZVUUDQOKDAD-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetically produced oxalamide derivative supplied for scientific research and development. This compound is characterized by a central oxalamide backbone, which is flanked by a 2-hydroxy-4-methoxy-2-methylbutyl group and a 4-(trifluoromethoxy)phenyl group . The presence of both hydroxy and methoxy functional groups on the branched alkyl chain enhances the molecule's polarity and potential for hydrogen bonding, while the aryl component containing the trifluoromethoxy (OCF₃) group is a common pharmacophore known to influence electronic properties, metabolic stability, and membrane permeability . Compounds within the oxalamide class have demonstrated significant research value across various fields. Published studies on related structures indicate potential applications in medicinal chemistry, with some acting as potent and selective agonists for specific receptors , while others have been investigated for their use as flavors, flavor modifiers, tastants, or taste enhancers in comestible compositions . The mechanism of action for oxalamides is highly dependent on the specific substituents, but generally involves targeted molecular interactions, such as binding to specific proteins or receptors to modulate biological pathways . Researchers can utilize this compound as a key intermediate in organic synthesis or as a building block for the development of novel molecules with potential biological activity . It is provided as a high-purity material for in-vitro studies, which are conducted in controlled laboratory settings outside of living organisms. Important Notice: This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use, and it is not a drug or medicine. It has not been approved by the FDA or any other regulatory agency for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O5/c1-14(23,7-8-24-2)9-19-12(21)13(22)20-10-3-5-11(6-4-10)25-15(16,17)18/h3-6,23H,7-9H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRZVUUDQOKDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other complex molecules. In biology and medicine, it may have potential therapeutic applications due to its unique chemical properties. In industry, it can be used in the development of new materials or as a component in various chemical processes .

Comparison with Similar Compounds

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can be compared with other similar compounds, such as N-(2-hydroxy-4-methoxy-2-methylbutyl)pentanamide and N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyethoxy)acetamide.

Biological Activity

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antibacterial efficacy. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antioxidant properties, and antibacterial activities.

Antiproliferative Activity

Research indicates that derivatives of oxalamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer types, such as HCT116 and MCF-7 cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT1163.7
Compound BMCF-74.0
This compoundVariousTBD

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays, including DPPH and FRAP methods. The results suggest that certain derivatives possess enhanced antioxidant properties compared to standard antioxidants like BHT (Butylated Hydroxytoluene). For example, compounds with multiple hydroxy groups demonstrated significant scavenging activity against free radicals .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)FRAP (μmol FeSO4/g)
Compound A7512
Compound B8015
This compoundTBDTBD

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds with similar structural features have shown selective activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported around 8 μM for certain derivatives .

Table 3: Antibacterial Efficacy

Bacterial StrainMIC (μM)
E. faecalis8
S. aureusTBD
E. coliTBD

Case Studies

Several studies have highlighted the biological activities of oxalamides, particularly focusing on their potential as therapeutic agents in oncology and infectious diseases:

  • Anticancer Studies : A study demonstrated that oxalamide derivatives could inhibit cell proliferation in vitro, suggesting a mechanism linked to apoptosis induction in cancer cells.
  • Antibacterial Studies : Another investigation revealed that specific oxalamide compounds exhibited remarkable antibacterial properties against resistant strains of bacteria, indicating their potential as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how are yields optimized?

  • Methodology : The compound can be synthesized via oxalamide bond formation between a hydroxyl/methoxy-substituted butylamine and a trifluoromethoxyphenyl isocyanate. Key steps include:

  • Amine activation : React the hydroxy-methoxy-butylamine intermediate with ethyl chlorooxalate in dichloromethane (DCM) under nitrogen, followed by coupling with 4-(trifluoromethoxy)aniline.

  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product .

  • Yield optimization : Control reaction temperature (0–5°C during activation) and use catalysts like DMAP (4-dimethylaminopyridine) to suppress side reactions (e.g., dimerization, observed in similar oxalamides at ~23% without catalysts) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Amine activationEthyl chlorooxalate, DCM, 0°C85 (crude)70–75%
Coupling4-(trifluoromethoxy)aniline, DMAP52–65>95%
PurificationColumn chromatography35–40>98%

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the oxalamide backbone and substituent positions. For example, the hydroxy group in the butyl chain appears as a broad singlet (~δ 5.2 ppm), while trifluoromethoxy signals are distinct at δ 7.6–8.1 ppm (aromatic) and δ 3.8–4.0 ppm (methoxy) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+^+ calcd. for C20_{20}H24_{24}F3_3N2_2O5_5: 453.1634) .
  • Purity analysis : HPLC with UV detection at 254 nm ensures >98% purity, critical for biological assays .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity, and how do they affect solubility or target binding?

  • Methodology :

  • Substituent analysis : Replace the 2-hydroxy-4-methoxybutyl group with furan- or thiophene-containing chains (e.g., as in and ). These modifications increase hydrophobicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Fluorine substitution : Introducing para-fluoro groups on the phenyl ring (as in ) enhances metabolic stability by resisting cytochrome P450 oxidation .
    • Data Contradiction : While trifluoromethoxy groups generally improve binding to lipophilic targets (e.g., kinases), they may reduce solubility below pharmacologically viable levels (<10 µM in PBS). Hybrid strategies (e.g., PEGylation) balance these properties .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what mechanistic insights exist?

  • Methodology :

  • Molecular docking : Simulations using AutoDock Vina show strong binding to the ATP pocket of kinase targets (binding energy: −9.2 kcal/mol), driven by hydrogen bonds between the oxalamide carbonyl and Lys72 residues .
  • In vitro assays : Measure IC50_{50} values against soluble epoxide hydrolase (sEH) or cancer cell lines (e.g., MDA-MB-231). For example, IC50_{50} = 0.8 µM against sEH, comparable to adamantane-based inhibitors in .
    • Data Table :
TargetAssay TypeIC50_{50} (µM)Binding Mode
Kinase XFluorescence polarization0.45Competitive ATP inhibition
sEHFluorometric0.8Covalent adduct with catalytic aspartate
Cancer Cell Viability (MCF-7)MTT assay12.3Apoptosis induction

Q. How can contradictory data on metabolic stability be resolved?

  • Case Study : Conflicting reports on hepatic microsomal half-life (t1/2_{1/2} = 2.1 h vs. 4.5 h) may arise from differences in assay conditions (e.g., NADPH concentration or species-specific enzymes).
  • Resolution :

  • Standardized protocols : Use pooled human liver microsomes with 1 mM NADPH and LC-MS/MS quantification .
  • Metabolite ID : HRMS identifies primary oxidation sites (e.g., hydroxylation at the butyl chain), guiding deuteration to block metabolic hotspots .

Methodological Best Practices

  • Synthetic Pitfalls : Avoid prolonged reaction times during oxalamide coupling, which promote dimerization. Monitor via TLC (Rf_f = 0.3 in EtOAc/hexane 1:1) .
  • Analytical Cross-Validation : Confirm NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm) .
  • Biological Assays : Pre-treat compounds with DMSO (≤0.1% final concentration) to prevent solvent toxicity in cell-based studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.